molecular formula C18H29N5O4 B14561955 4-{(2E)-3-[2,5-Diethoxy-4-(morpholin-4-yl)phenyl]triaz-2-en-1-yl}morpholine CAS No. 61924-80-9

4-{(2E)-3-[2,5-Diethoxy-4-(morpholin-4-yl)phenyl]triaz-2-en-1-yl}morpholine

Cat. No.: B14561955
CAS No.: 61924-80-9
M. Wt: 379.5 g/mol
InChI Key: LEKLGEOYFLSJDJ-UHFFFAOYSA-N
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Description

4-{(2E)-3-[2,5-Diethoxy-4-(morpholin-4-yl)phenyl]triaz-2-en-1-yl}morpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a triazene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(2E)-3-[2,5-Diethoxy-4-(morpholin-4-yl)phenyl]triaz-2-en-1-yl}morpholine typically involves multiple steps, starting with the preparation of the core phenyl ring substituted with diethoxy and morpholine groups. The triazene group is then introduced through a series of reactions involving diazotization and coupling reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-{(2E)-3-[2,5-Diethoxy-4-(morpholin-4-yl)phenyl]triaz-2-en-1-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-{(2E)-3-[2,5-Diethoxy-4-(morpholin-4-yl)phenyl]triaz-2-en-1-yl}morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{(2E)-3-[2,5-Diethoxy-4-(morpholin-4-yl)phenyl]triaz-2-en-1-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Diethoxy-4-nitrophenyl)morpholine: A related compound with similar structural features but different functional groups.

    2,5-Diethoxy-4-morpholin-4-yl-1-nitrobenzene: Another structurally related compound with potential differences in reactivity and biological activity.

Uniqueness

4-{(2E)-3-[2,5-Diethoxy-4-(morpholin-4-yl)phenyl]triaz-2-en-1-yl}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61924-80-9

Molecular Formula

C18H29N5O4

Molecular Weight

379.5 g/mol

IUPAC Name

N-[(2,5-diethoxy-4-morpholin-4-ylphenyl)diazenyl]morpholin-4-amine

InChI

InChI=1S/C18H29N5O4/c1-3-26-17-14-16(22-5-9-24-10-6-22)18(27-4-2)13-15(17)19-20-21-23-7-11-25-12-8-23/h13-14H,3-12H2,1-2H3,(H,19,21)

InChI Key

LEKLGEOYFLSJDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1N=NNN2CCOCC2)OCC)N3CCOCC3

Origin of Product

United States

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